4-Chloro-6-iodopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-6-iodopyrimidine involves cyclization in preparation 4,6-dichloro pyrimidine process partly using diethyl malonate and sodium ethylate as raw material .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-iodopyrimidine is C4H2ClIN2. It has a molecular weight of 240.43 g/mol .Physical And Chemical Properties Analysis
4-Chloro-6-iodopyrimidine is a solid substance. It should be stored in a dark place, in an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
Nuclear Translocation and Nuclease Activity Studies
4-Chloro-6-iodopyrimidine has been used in the development of probes for the selective labeling of proteins such as MIF and MIF2. These probes facilitate the in situ imaging of these proteins, allowing researchers to visualize their translocation from the cytoplasm to the nucleus, which is crucial for understanding their role in cell growth and immune responses .
Cancer and Inflammatory Disease Research
The compound’s role in the dysregulation of MIF expression, which is implicated in various diseases including cancers and inflammatory diseases, makes it a valuable tool. It aids in the advancement of MIF-targeted therapeutics, which have shown beneficial effects in cancer treatment across cell-based studies, animal models, and clinical trials .
Chemical Tool Development for Protein Studies
4-Chloro-6-iodopyrimidine is instrumental in the progression of chemical tools that enable advances in research focused on proteins like MIF and MIF2. These tools are essential for accurate and convenient detection, which in turn supports the study of their roles in cancer and other diseases .
Synthesis of Nitroso- and Nitropyrimidines
This compound is a precursor in the synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines through oxidation processes. These derivatives are significant in the study of heterocyclic compounds and have potential applications in pharmaceuticals and agrochemicals .
Development of Inhibitors for Cellular Environment Studies
Researchers have employed 4-iodopyrimidine inhibitors to explore target engagement in cellular environments. This involves the development of potent inhibitors capable of highly selective labeling of specific proteins, which is a critical step in understanding protein functions within cells .
Heterocyclic Compound Synthesis
4-Chloro-6-iodopyrimidine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of novel structures that can be further functionalized for diverse applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-iodopyrimidine are Macrophage migration inhibitory factor (MIF) and its homolog MIF2 (also known as D-dopachrome tautomerase or DDT). These proteins play key roles in cell growth and immune responses . The expression of MIF and MIF2 is dysregulated in cancers and neurodegenerative diseases .
Mode of Action
4-Chloro-6-iodopyrimidine interacts with its targets, MIF and MIF2, by selectively labeling them. This labeling allows for in situ imaging of these two proteins . This interaction results in the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 24043 and is generally stable under normal conditions .
Result of Action
The molecular and cellular effects of 4-Chloro-6-iodopyrimidine’s action involve the translocation of MIF2 from the cytoplasm to the nucleus, and the identification of nuclease activity for MIF2 on human genomic DNA . These effects could potentially have implications in the treatment of diseases where MIF and MIF2 expression is dysregulated, such as cancers and neurodegenerative diseases .
Safety and Hazards
Future Directions
4-Chloro-6-iodopyrimidine is commonly used as an intermediate in the synthesis of various chemical products. Its future directions could involve its continued use in such applications.
Relevant Papers Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in a review article . Another paper discusses the synthesis and therapeutic interest of structures composed of a pyridopyrim
properties
IUPAC Name |
4-chloro-6-iodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-2-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYPGXBNZPGMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572595 | |
Record name | 4-Chloro-6-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
258506-74-0 | |
Record name | 4-Chloro-6-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.